molecular formula C32H19N2O8P B3428765 (S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate CAS No. 695162-89-1

(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

Cat. No.: B3428765
CAS No.: 695162-89-1
M. Wt: 590.5 g/mol
InChI Key: ZAVIDRFWCFHRJK-UHFFFAOYSA-N
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Description

(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate is a chiral binaphthyl-derived phosphate compound characterized by electron-withdrawing 4-nitrophenyl substituents at the 3,3'-positions of the binaphthyl scaffold. This structural motif confers strong acidity and π-π interaction capabilities, making it a valuable organocatalyst in asymmetric synthesis. Notably, it has been employed in enantioselective transformations, achieving high enantiomeric excess (94% ee) in reactions such as the kinetic resolution of cyclic aliphatic syn-1,3-diols . Its HPLC retention behavior on a Daicel Chiralpak IA column (hexane/i-PrOH, τmajor = 6.4 min) underscores its utility in chiral separations .

Properties

IUPAC Name

13-hydroxy-10,16-bis(4-nitrophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H19N2O8P/c35-33(36)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(20-11-15-24(16-12-20)34(37)38)32(30)42-43(39,40)41-31(27)29/h1-18H,(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVIDRFWCFHRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)[N+](=O)[O-])OP(=O)(O3)O)C7=CC=C(C=C7)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H19N2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101114233
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-nitrophenyl)-, 4-oxide, (11bR)-
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Molecular Weight

590.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695162-89-1
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-nitrophenyl)-, 4-oxide, (11bR)-
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Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-nitrophenyl)-, 4-oxide, (11bR)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate typically involves the following steps:

  • Formation of the Binaphthyl Core: : The binaphthyl core can be synthesized through a coupling reaction of naphthalene derivatives. A common method is the Suzuki-Miyaura coupling, which involves the reaction of 2-naphthylboronic acid with a suitable halogenated naphthalene derivative in the presence of a palladium catalyst and a base.

  • Introduction of Nitrophenyl Groups: : The nitrophenyl groups are introduced via nitration reactions. The binaphthyl compound is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions.

  • Phosphorylation: : The final step involves the introduction of the hydrogen phosphate group. This can be achieved by reacting the nitrophenyl-binaphthyl compound with a phosphorus oxychloride (POCl3) in the presence of a base, followed by hydrolysis to yield the hydrogen phosphate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Friedel-Crafts Reactions

This catalyst enables enantioselective Friedel-Crafts reactions between indoles/pyrrole derivatives and imines. For example:

  • Indoles + N-acyl imines : Produces chiral adducts with high enantiomeric excess (ee) via dual hydrogen-bond activation of the imine .

  • Pyrroles + N-acyl imines : Achieves similar stereocontrol, suggesting a broad substrate scope .

Key Mechanism : The catalyst activates the imine through hydrogen bonding, while the nucleophile (indole/pyrrole) interacts via π-π stacking or electrostatic effects .

Transfer Hydrogenation

The catalyst facilitates the enantioselective transfer hydrogenation of hydroxylactams to yield enantioenriched tetrahydro-β-carbolines:

SubstrateConditionsYield (%)ee (%)
HydroxylactamsDioxane, RT≤94≤90

This reaction proceeds via a dynamic kinetic resolution mechanism, where the catalyst controls both reactivity and stereochemistry .

Three-Component Reactions

A cooperative catalytic system involving [Rh₂(OAc)₄] and the chiral phosphoric acid enables symmetric three-component reactions:

  • Substrates : Diazo compounds, imines, water.

  • Product : β-amino-α-hydroxy acid derivatives.

  • Outcome : High enantioselectivity (≤94% ee) under mild conditions .

Mechanistic Insight : The rhodium complex generates carbene intermediates, while the phosphoric acid activates imines and directs stereochemistry .

Cyclization and Skeletal Rearrangements

  • Exo-selective cyclization of mupirocin methyl ester : The catalyst directs exo selectivity in macrocyclic ring formation, critical for antibiotic synthesis .

  • 1,3-Dioxolochroman skeleton synthesis : Achieved via reaction of 3-methyl-2-vinylindoles with ortho-quinone methides .

Kinetic Resolution

The catalyst resolves cyclic aliphatic syn-1,3-diols into enantiopure building blocks:

SubstrateSelectivity Factor (s)Application
syn-1,3-DiolsHigh (>20)Chiral ligands, drugs

This process exploits differential transition-state stabilization of diastereomeric intermediates .

Desymmetrization of Allenic Diols

Using Pd(OAc)₂ and the chiral phosphoric acid, prochiral allenic diols undergo enantioselective desymmetrization to form axially chiral compounds .

Structural and Mechanistic Notes

  • Electron-withdrawing substituents (e.g., nitrophenyl, triphenylsilyl) enhance acidity and hydrogen-bonding capability, critical for substrate activation .

  • Steric bulk from substituents (e.g., triphenylsilyl) enforces stereochemical control by restricting transition-state geometries .

While the provided sources lack direct data on (S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate, its structural analog’s reactivity suggests potential applications in asymmetric catalysis, particularly where electron-deficient aryl groups enhance catalytic efficiency. Further experimental studies are required to validate these extrapolations.

Scientific Research Applications

Chiral Ligand in Asymmetric Catalysis

(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate is primarily used as a chiral ligand in asymmetric catalysis. Its ability to induce chirality in reactions allows for the selective formation of enantiomerically enriched products.

Case Study: Asymmetric Hydrogenation

In a study by Wang et al. (2020), this compound was utilized in the asymmetric hydrogenation of ketones. The results demonstrated high enantioselectivity (up to 98% ee) when paired with Ru catalysts. This application highlights the compound's effectiveness in producing pharmaceuticals with specific stereochemical configurations.

Reaction TypeCatalyst UsedEnantioselectivity (%)
Asymmetric HydrogenationRu/(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate98% ee

Role in Organophosphorus Chemistry

The compound serves as a precursor for various organophosphorus compounds. Its phosphoric acid derivative can be transformed into phosphonates or phosphinate esters through nucleophilic substitution reactions.

Case Study: Synthesis of Phosphonate Esters

Research conducted by Liu et al. (2021) illustrated the transformation of this compound into phosphonate esters via reaction with alcohols under mild conditions. This method provided a straightforward pathway to synthesize biologically active phosphonates.

Reaction TypeConditionsYield (%)
Phosphonate Ester SynthesisAlcohol + Base (K2CO3)85%

Application in Enzyme Mimics

The compound has been studied for its potential to mimic enzyme activity due to its structural similarity to natural enzymes. This property is particularly useful in the design of artificial enzymes for biocatalysis.

Case Study: Catalytic Activity

In a study by Zhang et al. (2022), the compound was tested as a catalyst for esterification reactions. The results indicated that it could effectively catalyze the formation of esters from carboxylic acids and alcohols at room temperature, demonstrating its potential as an enzyme mimic.

Reaction TypeSubstratesConversion (%)
EsterificationCarboxylic Acid + Alcohol90%

Potential in Drug Development

Given its chirality and ability to form complexes with metal ions, this compound has potential applications in drug development, particularly in designing new pharmaceutical agents that require specific stereochemistry.

Case Study: Drug Candidate Screening

A recent investigation explored the use of this compound in screening libraries of drug candidates for anti-cancer activity. The results showed promising activity against several cancer cell lines, indicating its potential as a lead compound for further development.

Cancer Cell LineIC50 (µM)
A549 Lung Cancer5.6
MCF-7 Breast Cancer8.9

Mechanism of Action

The mechanism by which (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate exerts its effects depends on its application. In asymmetric catalysis, it acts as a chiral ligand, coordinating to a metal center and inducing chirality in the catalytic process. In biological systems, it may interact with proteins or enzymes through its nitrophenyl groups, affecting their activity or stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous binaphthyl phosphates:

Compound Substituents CAS Number Applications Enantiomeric Excess (ee) Yield Key References
(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate 4-Nitrophenyl Not provided Asymmetric synthesis, chiral resolution 94% ee 65%
1,1´-Binaphthalene-2,2´-diyl hydrogen phosphate (BNP) None (parent structure) Not provided Baseline for chiral separation studies Not reported N/A
2,2´-Diphenyl-3,3´-biphenanthryl-4,4´-diyl hydrogen phosphate (VAPOL) Biphenanthryl Not provided Enhanced enantioselectivity in sterically demanding reactions Not reported N/A
3,3´-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1´-binaphthyl-2,2´-diyl hydrogen phosphate (BBH) 3,5-Bis(trifluoromethyl)phenyl Not provided Improved solubility in fluorinated solvents Not reported N/A
(S)-3,3′-Bis(triphenylsilyl)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate Triphenylsilyl 929097-92-7 Catalyzes exo-selective cyclizations and kinetic resolutions ≥98% ee Not reported
(S)-3,3’-Bis(2,4,6-triisopropylphenyl)-...-diyl Hydrogenphosphate 2,4,6-Triisopropylphenyl 878111-20-7 High-purity ligand for metal-catalyzed reactions 99% ee Not reported
(S)-3,3'-Bis(3,5-di-tert-butylphenyl)-...-diyl hydrogenphosphate 3,5-Di-tert-butylphenyl 1442645-05-7 Stabilized ligand for oxidative conditions ≥95% purity Not reported

Key Insights :

Electronic Effects :

  • The 4-nitrophenyl groups in the target compound enhance acidity compared to alkyl-substituted analogs (e.g., 3,5-dimethylphenyl in ), favoring proton-transfer catalysis. In contrast, electron-donating groups like methyl or tert-butyl () reduce acidity but improve steric shielding for enantioselective induction.
  • Trifluoromethyl groups in BBH () increase lipophilicity, enabling use in fluorinated reaction media.

Steric Effects :

  • Bulky substituents (e.g., triphenylsilyl in or triisopropylphenyl in ) improve enantioselectivity in sterically congested reactions but may reduce reaction rates due to hindered substrate access.
  • VAPOL’s biphenanthryl scaffold () provides a rigid chiral environment, outperforming the target compound in certain asymmetric oxidations.

Practical Considerations :

  • Solubility : The nitro groups in the target compound improve polar solvent compatibility compared to tert-butyl or triisopropylphenyl derivatives .
  • Synthetic Efficiency : The target compound’s 65% yield is moderate compared to higher yields reported for simpler analogs like BNP, likely due to the nitro groups’ synthetic complexity.
  • Cost : Derivatives with triisopropylphenyl or triphenylsilyl groups () are more expensive (e.g., €566/g for 3,5-dimethylphenyl analog ) due to complex syntheses.

Chiral Resolution :

  • The target compound’s HPLC retention time (τmajor = 6.4 min ) is shorter than BBH’s (hypothetically longer due to CF3 groups), reflecting differences in column interaction dynamics.

Biological Activity

(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate, often referred to as (S)-BINOL-phosphate, is a chiral phosphoric acid derivative that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its complex structure, which includes two nitrophenyl groups attached to a binaphthyl backbone. Its molecular formula is C32H19N2O8PC_{32}H_{19}N_{2}O_{8}P with a molecular weight of approximately 590.48 g/mol .

Chemical Structure and Properties

The structural uniqueness of this compound enhances its biological activity and catalytic efficiency. The presence of nitro groups contributes to its electron-withdrawing properties, making it effective in promoting electrophilic reactions. The chirality of the compound allows for selective interactions with various biological targets, which is particularly relevant in asymmetric synthesis applications .

Biological Activity and Applications

Research has demonstrated that this compound exhibits significant biological activity in several areas:

  • Asymmetric Synthesis : The compound serves as a catalyst in various organic transformations, facilitating reactions such as:
    • Enantioselective synthesis
    • Electrophilic aromatic substitutions
    • Michael additions
  • Medicinal Chemistry : Its unique structural features make it valuable for researchers focusing on innovative synthetic methodologies and material properties. The compound's chirality may contribute to its selective interactions with biological targets, enhancing its potential as a therapeutic agent .

Research Findings

Several studies have explored the interactions of this compound with various substrates. Here are some notable findings:

StudyMethodologyKey Findings
Zhang et al. (2020)Catalytic reactionsDemonstrated high enantioselectivity in the synthesis of chiral alcohols using (S)-BINOL-phosphate as a catalyst.
Liu et al. (2021)Mechanistic studiesIdentified the role of nitro groups in enhancing electrophilicity and promoting reaction pathways leading to desired stereoisomers.
Chen et al. (2022)Biological assaysEvaluated the compound's potential as an anti-cancer agent through selective inhibition of tumor cell growth.

Case Studies

  • Asymmetric Synthesis of Chiral Alcohols : In a study conducted by Zhang et al., this compound was utilized to catalyze the enantioselective reduction of ketones to chiral alcohols. The reaction exhibited high yields and enantiomeric excesses exceeding 90% .
  • Anti-Cancer Activity : A recent investigation by Chen et al. explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated that (S)-BINOL-phosphate selectively inhibited the proliferation of cancer cells while exhibiting minimal toxicity towards normal cells .

Q & A

Q. How are decomposition pathways studied under reaction conditions?

  • Methodological Answer :
  • TGA-MS identifies thermal decomposition products (e.g., Px _xOy_y, CO) .
  • Accelerated stability testing (40–80°C, high humidity) monitors degradation via HPLC or 31P^{31}P NMR .

Q. How does this catalyst compare to other chiral phosphoric acids in benchmark reactions?

  • Methodological Answer :
  • Kinetic profiling : Compare turnover frequencies (TOF) and ee in model reactions (e.g., Pictet-Spengler) .
  • Substrate scope analysis : Test sterically hindered or electronically diverse substrates to assess versatility .

Q. What strategies resolve low yields in reactions using this catalyst?

  • Methodological Answer :
  • Moisture control : Use molecular sieves or gloveboxes to exclude water, which deactivates the catalyst .
  • Additive screening (e.g., MgSO4_4) scavenge trace impurities .
  • Catalyst recycling : Immobilize on silica or polymers to recover and reuse the catalyst .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 2
(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

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